Methyl 4-(chloromethyl)benzenesulfonate
Description
Methyl 4-(chloromethyl)benzenesulfonate is a sulfonate ester characterized by a benzenesulfonate backbone substituted with a chloromethyl (-CH₂Cl) group at the para position and a methyl ester (-SO₃CH₃) at the sulfonate moiety. This structure confers unique reactivity, particularly as an alkylating agent due to the electrophilic chloromethyl group.
Properties
CAS No. |
89981-68-0 |
|---|---|
Molecular Formula |
C8H9ClO3S |
Molecular Weight |
220.67 |
IUPAC Name |
methyl 4-(chloromethyl)benzenesulfonate |
InChI |
InChI=1S/C8H9ClO3S/c1-12-13(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 |
InChI Key |
DIHBCEGUVTZUMB-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)C1=CC=C(C=C1)CCl |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Methyl 4-(chloromethyl)benzenesulfonate, enabling a comparative analysis of reactivity, applications, and hazards:
Table 1: Structural and Functional Comparison
Key Observations :
Reactivity :
- The chloromethyl group in this compound enhances its electrophilicity, making it amenable to nucleophilic substitution reactions. This contrasts with methyl 4-(phenylsulfonyl)benzoate (), where the phenylsulfonyl group stabilizes the structure for catalytic C–S coupling .
- 4-Chlorobenzylsulfonyl chloride () exhibits similar reactivity via its sulfonyl chloride group but is more reactive and hazardous due to the -SO₂Cl moiety .
Applications :
- Sulfonate esters like methyl 4-(phenylsulfonyl)benzoate are critical in cross-coupling reactions, achieving 94% yield in Ni-based catalysis () .
- Thiourea derivatives (e.g., ) demonstrate utility in heterocyclic synthesis under ultrasonic conditions, suggesting that this compound could serve as a scaffold for bioactive molecules .
Hazards: Chloromethyl-containing compounds (e.g., Chloromethyl Methyl Ether, ) are associated with carcinogenicity and corrosivity . While direct data on this compound is lacking, its structural analogy to these compounds warrants caution. Sulfonyl chlorides () are highly reactive and corrosive, whereas sulfonate esters like the target compound are likely less hazardous but still require careful handling .
Table 2: Research Findings and Performance Metrics
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